molecular formula C5H3INNaO2S B13671028 Sodium 4-iodopyridine-2-sulfinate

Sodium 4-iodopyridine-2-sulfinate

Cat. No.: B13671028
M. Wt: 291.04 g/mol
InChI Key: RXVFJFGIEQLUEH-UHFFFAOYSA-M
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Description

Sodium 4-iodopyridine-2-sulfinate is a chemical compound with the molecular formula C5H3INNaO2S. It is a sodium salt of 4-iodopyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-sulfinate typically involves the sulfonylation of 4-iodopyridine. One common method includes the reaction of 4-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-iodopyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Sulfonic acids
  • Sulfides
  • Various substituted pyridine derivatives

Scientific Research Applications

Sodium 4-iodopyridine-2-sulfinate has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in cross-coupling reactions.
  • Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
  • Medicine: It is involved in the development of new drugs and therapeutic agents.
  • Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of sodium 4-iodopyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Sodium 4-chloropyridine-2-sulfinate
  • Sodium 4-bromopyridine-2-sulfinate
  • Sodium 4-fluoropyridine-2-sulfinate

Comparison: Sodium 4-iodopyridine-2-sulfinate is unique due to the presence of the iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its chloro, bromo, and fluoro counterparts, the iodo derivative often exhibits higher reactivity in nucleophilic substitution reactions, making it a preferred choice in certain synthetic applications .

Properties

Molecular Formula

C5H3INNaO2S

Molecular Weight

291.04 g/mol

IUPAC Name

sodium;4-iodopyridine-2-sulfinate

InChI

InChI=1S/C5H4INO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

RXVFJFGIEQLUEH-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1I)S(=O)[O-].[Na+]

Origin of Product

United States

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